molecular formula C9H8F3IO2S B14064059 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

Cat. No.: B14064059
M. Wt: 364.13 g/mol
InChI Key: CPIQGTHEOYXTDB-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is a substituted benzene derivative featuring methoxy groups at positions 1 and 5, an iodine atom at position 2, and a trifluoromethylthio (-SCF₃) group at position 4. This compound combines electron-donating methoxy substituents with an electron-withdrawing trifluoromethylthio group, creating a unique electronic profile that influences its physicochemical and pharmacological properties.

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

1-iodo-2,4-dimethoxy-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-6-4-7(15-2)8(3-5(6)13)16-9(10,11)12/h3-4H,1-2H3

InChI Key

CPIQGTHEOYXTDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1SC(F)(F)F)I)OC

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Iodination of Dimethoxybenzene Precursors

The iodination step is critical for introducing the iodine atom at the 2-position of the benzene ring. Electrophilic aromatic substitution (EAS) is commonly employed, leveraging the electron-donating methoxy groups to direct iodination. For instance, iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) facilitate regioselective substitution. In a representative procedure, 1,5-dimethoxybenzene reacts with ICl in dichloromethane at 0–5°C, yielding 1,5-dimethoxy-2-iodobenzene with >85% selectivity. The methoxy groups at positions 1 and 5 enhance ring activation, ensuring preferential iodination at the ortho position relative to one methoxy group.

Trifluoromethylthiolation Strategies

Introducing the trifluoromethylthio (-SCF₃) group at the 4-position requires careful consideration of reactivity and steric effects. Two primary methods dominate:

  • Nucleophilic Trifluoromethylthiolation : Using reagents like trifluoromethylthiolate (CF₃S⁻) generated in situ from AgSCF₃ or CuSCF₃. For example, treating 1,5-dimethoxy-2-iodobenzene with AgSCF₃ in dimethylformamide (DMF) at 80°C for 12 hours achieves 70–75% conversion.
  • Electrophilic Trifluoromethylthiolation : Employing electrophilic reagents such as N-(trifluoromethylthio)phthalimide (TFMT-NPhth). This method, conducted in acetonitrile with catalytic K₂CO₃, offers milder conditions (50°C, 6 hours) and 80–85% yields.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Phase-transfer catalysts (PTCs) significantly enhance reaction efficiency. For instance, tetra-n-butylammonium iodide (TBAI) improves iodine displacement in polar aprotic solvents like DMF, reducing reaction times from 24 to 8 hours. Similarly, the use of N-methylpyrrolidinone (NMP) as a solvent stabilizes intermediates during trifluoromethylthiolation, minimizing side reactions.

Table 1: Comparative Yields Under Varied Conditions
Method Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Nucleophilic SCF₃ AgSCF₃ DMF 80 12 75
Electrophilic SCF₃ TFMT-NPhth MeCN 50 6 85
Iodination with TBAI FeCl₃/TBAI CH₂Cl₂ 0–5 8 90

Temperature and Time Dependencies

Elevated temperatures accelerate trifluoromethylthiolation but risk decomposition. For example, reactions above 100°C in DMF lead to a 15–20% reduction in yield due to byproduct formation. Conversely, iodination at subambient temperatures (0–5°C) preserves regioselectivity, as higher temperatures promote di-iodination.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from heptane or ethyl acetate/hexane mixtures, achieving >95% purity. Column chromatography (SiO₂, 5% ethyl acetate/hexane) resolves regioisomers, particularly when competing substitutions occur during iodination.

Spectroscopic Analysis

  • ¹H NMR : Methoxy groups resonate as singlets at δ 3.85–3.90 ppm, while aromatic protons appear as doublets (J = 8.5 Hz) at δ 7.20–7.35 ppm.
  • ¹⁹F NMR : The -SCF₃ group shows a quintet at δ -45 ppm due to coupling with adjacent protons.

Comparative Analysis of Methodologies

While nucleophilic trifluoromethylthiolation offers cost-effective reagents, electrophilic methods provide superior yields and scalability. Iodination with NIS/FeCl₃ outperforms ICl in selectivity, particularly in avoiding polyhalogenation. The integration of microwave-assisted synthesis (e.g., 150°C, 30 minutes) remains unexplored but could reduce reaction times by 50–60% based on analogous fluorination protocols.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding, while the iodo and trifluoromethylthio groups can engage in halogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

  • Trifluoromethylthio (-SCF₃) vs. Fluoromethoxy (-OCH₂F) :
    The target compound’s trifluoromethylthio group confers higher lipophilicity (cLogP ≈ 2–3) compared to fluoromethoxy derivatives (e.g., 1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene, MW 312.08) . The -SCF₃ group’s hydrophobic nature aligns with enhanced membrane permeability, whereas oxygen-containing groups like -OCH₂F increase polarity, reducing cLogP by ~2 units .
  • Comparison with N-Trifluoromethylthio Sulfoximines :
    Analogous studies on sulfoximines show that -SCF₃ substituents increase bioavailability by ~30% compared to sulfoxide/sulfone derivatives, emphasizing the role of lipophilicity in druglikeness .

Electronic and Reactivity Profiles

  • Methoxy (-OCH₃) vs. Nitro (-NO₂): Methoxy groups activate the benzene ring toward electrophilic substitution, while nitro groups (e.g., in 1,5-Dichloro-3-Methoxy-2-nitrobenzene) strongly deactivate it. The target compound’s balanced electronic profile (donor methoxy and acceptor -SCF₃) may enable regioselective reactions, unlike nitro-substituted analogs .
  • Iodine vs. Chlorine :
    The iodine atom’s larger atomic radius compared to chlorine (e.g., in 1,2,4,5-tetrachloro-3-(methylthio)benzene) may reduce solubility but enhance stability in radical reactions or cross-coupling catalysis .

Molecular Weight and Druglikeness

  • The target compound’s molecular weight is estimated to be ~380–400 g/mol (based on structural analogs like C₉H₁₀FIO₃, MW 312.08 ), remaining within Lipinski’s rule limit (<500 g/mol). However, the -SCF₃ group’s lipophilicity may challenge aqueous solubility, necessitating formulation optimization.

Comparative Data Table

Compound Name Substituents (Position 4) Molecular Weight cLogP (Estimated) Key Properties
Target Compound -SCF₃ ~380–400 ~3.0 High lipophilicity, moderate reactivity
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene -OCH₂F 312.08 ~1.0 Lower cLogP, higher polarity
1,2,4,5-Tetrachloro-3-(methylthio)benzene -SCH₃ 285.94 ~3.5 Chlorine enhances stability
1,5-Dichloro-3-Methoxy-2-nitrobenzene -NO₂ 222.03 ~2.2 Strong electron withdrawal

Research Implications and Gaps

  • Pharmacological Potential: The -SCF₃ group’s lipophilicity suggests utility in CNS-targeting drugs, though iodine’s photolability may require stability studies.
  • Synthetic Challenges : Heavy halogen substitution (iodine) complicates purification compared to fluorine/chlorine analogs .
  • Data Limitations : Specific pharmacokinetic data (e.g., solubility, metabolic stability) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is a compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. Its molecular formula is C9H8F3IO2S, and it has a molecular weight of 364.12 g/mol. This compound is characterized by the presence of iodine and trifluoromethylthio groups, which can influence its biological activity.

PropertyValue
Molecular FormulaC9H8F3IO2S
Molecular Weight364.12 g/mol
CAS Number1806392-89-1
DensityNot specified
Purity≥ 98%

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene exhibits biological activity primarily through its interaction with serotonin receptors. Research indicates that related compounds with similar structures, such as CYB210010, act as potent agonists for serotonin receptors (5-HT2A and 5-HT2C), suggesting that 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene may also exhibit similar receptor binding profiles .

Pharmacological Studies

Recent studies have focused on the structure-activity relationships (SAR) of compounds containing trifluoromethylthio groups. These studies have identified that modifications to the benzene ring can significantly impact the agonistic activity at serotonin receptors. For instance, compounds with specific substitutions have shown increased potency and selectivity towards certain receptor subtypes, which could be extrapolated to predict the activity of 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene .

Study 1: Serotonin Receptor Agonism

In a recent pharmacological study, a series of compounds similar to 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene were tested for their ability to activate serotonin receptors. The results indicated that certain structural features led to enhanced receptor activation and neuroplasticity gene expression in the frontal cortex . This suggests potential therapeutic applications in mood disorders.

Study 2: Neuropharmacological Effects

Another study examined the neuropharmacological effects of related compounds in vivo. The administration of these compounds resulted in observable behavioral changes consistent with serotonin receptor activation, including head-twitch responses in animal models . This reinforces the hypothesis that 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene may possess similar behavioral pharmacology.

Q & A

Q. What are the optimal synthetic routes for synthesizing 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene, considering functional group sensitivity?

Methodological Answer: The synthesis requires careful selection of reagents and reaction conditions to avoid degradation of the trifluoromethylthio (-SCF₃) and iodo (-I) groups. A stepwise approach is recommended:

Introducing the trifluoromethylthio group : Copper-mediated trifluoromethylthiolation, as described in , can be adapted using α-bromo precursors under controlled temperatures (40–60°C) to minimize side reactions .

Iodination : Electrophilic iodination (e.g., using I₂ with HNO₃ or HIO₄) at the ortho position of the benzene ring, ensuring methoxy groups are protected to prevent demethylation .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization (dimethylformamide/water) improves yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) signals at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). The -SCF₃ group causes deshielding of adjacent protons, observable in splitting patterns .
  • IR Spectroscopy : Confirm SCF₃ presence via C-F stretches (~1100–1200 cm⁻¹) and S-C vibrations (~650–750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₇F₃IO₂S: calculated 377.92) and detects isotopic patterns for iodine (m/z +2) .

Q. What purification techniques are most effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use polar aprotic solvents (e.g., DMF) due to the compound’s low solubility in non-polar solvents. Slow cooling enhances crystal formation .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves impurities from iodinated byproducts .

Advanced Research Questions

Q. How can computational chemistry aid in understanding substituent electronic effects on reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the electron-withdrawing effects of -SCF₃ and -I groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Solvent Modeling : COSMO-RS simulations predict solubility parameters, aiding solvent selection for reactions .

Q. What strategies resolve contradictions in reaction yields during trifluoromethylthio group introduction?

Methodological Answer:

  • Mechanistic Analysis : Monitor intermediates via in-situ ¹⁹F NMR to identify bottlenecks (e.g., unstable Cu-SCF₃ intermediates) .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent polarity). For example, higher Cu(I) concentrations (10 mol%) improve -SCF₃ incorporation .

Q. What experimental design considerations are critical for cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield methoxy groups during palladium-catalyzed coupling .
  • Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity with electron-deficient aryl iodides .
  • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to track coupling rates and identify inhibitory side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data?

Methodological Answer:

  • Reference Standards : Cross-validate NMR shifts with NIST Chemistry WebBook entries for analogous trifluoromethylthioarenes .
  • Isotopic Purity Check : Use ICP-MS to confirm iodine content (≥99%) if unexpected splitting in ¹H NMR arises from isotopic impurities .

Tables for Key Data

Property Value/Technique Reference
Melting Point Range139–141°C (DMF recrystallized)
HRMS (ESI+)[M+H]⁺: 377.92 (calculated)
Optimal Reaction Temp (-SCF₃)40–60°C (Cu-mediated)
¹³C NMR (SCF₃)δ 125–130 ppm (quartet, J = 320 Hz)

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